N-Phenyl-L-phenylalanine
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Overview
Description
N-Phenyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where a phenyl group is attached to the nitrogen atom of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-L-phenylalanine can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with phenyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of N-hydroxysuccinimide and dicyclohexylcarbodiimide as coupling agents to facilitate the reaction between L-phenylalanine and phenyl isocyanate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of immobilized enzymes, such as phenylalanine ammonia lyase, in continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Scientific Research Applications
N-Phenyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-Phenyl-L-phenylalanine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in amino acid metabolism. The phenyl groups enhance its binding affinity to these enzymes, thereby modulating their activity. Additionally, it can influence neurotransmitter synthesis by acting as a precursor for the production of dopamine and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent amino acid, which lacks the additional phenyl group.
N-Acetyl-L-phenylalanine: A derivative with an acetyl group attached to the nitrogen atom.
Phenylalanine Amide Derivatives: Compounds with various substituents on the phenyl rings
Uniqueness
N-Phenyl-L-phenylalanine is unique due to the presence of the additional phenyl group, which enhances its hydrophobicity and binding affinity to certain enzymes. This structural modification allows it to interact differently with biological targets compared to its parent compound, L-phenylalanine .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2S)-2-anilino-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
ONLXDDXNWDCHRV-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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